N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-2-29-17-8-6-16(7-9-17)25-21(28)18-13-27(15-24-18)20-12-19(22-14-23-20)26-10-4-3-5-11-26/h6-9,12-15H,2-5,10-11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXSAMVGQOXLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of catalysts.
Substitution reactions: Introduction of the ethoxyphenyl and piperidinyl groups through nucleophilic substitution reactions.
Coupling reactions: Use of coupling agents like EDCI or DCC to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Imidazole Ring Functionalization
The imidazole ring undergoes electrophilic substitution and metal-catalyzed coupling reactions. Key reactive sites include the N-1 and C-4 positions:
-
Mechanistic Insight : The carboxamide at C-4 is synthesized via activation of the carboxylic acid (e.g., using EDC/HOBt) followed by nucleophilic attack by 4-ethoxyaniline. This step is critical for introducing the ethoxyphenyl group.
Pyrimidine-Piperidine Modifications
The 6-(piperidin-1-yl)pyrimidin-4-yl group participates in nucleophilic aromatic substitution (NAS) and cross-coupling:
-
Key Data : NAS reactions at pyrimidine C-6 require electron-deficient aromatic systems and polar aprotic solvents (e.g., DMSO) to stabilize transition states .
Ethoxyphenyl Group Transformations
The 4-ethoxyphenyl moiety undergoes dealkylation and electrophilic substitution:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| O-Deethylation | BBr₃, DCM, −78°C → RT | Conversion to 4-hydroxyphenyl derivative | |
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro group introduction at phenyl C-3 |
-
Biological Relevance : O-Deethylation mimics metabolic pathways, generating phenolic intermediates with altered pharmacokinetics .
Carboxamide Hydrolysis and Derivatization
The carboxamide group is hydrolyzed to carboxylic acid or modified via reductive amination:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acid Hydrolysis | 6M HCl, reflux, 12h | Carboxamide → Carboxylic acid | |
| Reductive Amination | NaBH₃CN, MeOH, RT | Conversion to secondary amine derivatives |
-
Yield Optimization : Hydrolysis under acidic conditions achieves >80% conversion but risks imidazole ring degradation if prolonged.
Heterocyclic Ring Expansion/Contraction
The imidazole and pyrimidine rings participate in cycloaddition and ring-opening reactions:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Imidazole Ring Opening | H₂O₂, AcOH, 60°C | Cleavage to form diamino intermediates | |
| Pyrimidine Bromination | Br₂, FeBr₃, CHCl₃, RT | Bromine addition at pyrimidine C-5 |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) enable diversification:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide exhibit significant anticancer properties. The imidazole scaffold is known for its ability to inhibit various kinases involved in cancer progression. In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Initial screening showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neurological Applications
Due to the presence of the piperidine moiety, this compound is being investigated for its effects on central nervous system disorders. Preliminary studies suggest that it may act as a modulator of neurotransmitter receptors, including nicotinic acetylcholine receptors, which are implicated in cognitive function and neurodegenerative diseases .
Case Study: Inhibition of Monoacylglycerol Lipase (MAGL)
A notable study focused on the role of similar compounds in inhibiting monoacylglycerol lipase, an enzyme involved in the degradation of endocannabinoids. The study employed structure-activity relationship (SAR) analysis to optimize the efficacy of these compounds, demonstrating that modifications to the piperidine ring can enhance potency and selectivity for MAGL inhibition .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide would involve its interaction with specific molecular targets. This could include:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting cell signaling or metabolism.
Comparison with Similar Compounds
Pyrimidine Substituent Modifications
- Piperidin-1-yl vs. Dimethylamino (): The target compound’s piperidinyl group introduces greater steric bulk and lipophilicity compared to dimethylamino in C18H20N6O3. Piperidine’s six-membered ring may enhance binding to hydrophobic pockets in target proteins (e.g., kinases), while dimethylamino’s smaller size and polarity could improve aqueous solubility .
- Piperidin-1-yl vs.
Carboxamide Substituent Variations
- 4-ethoxyphenyl vs.
- 4-ethoxyphenyl vs. 3-chlorophenyl (): The chloro group in the naphthyridine derivative is strongly electron-withdrawing, favoring interactions with electrophilic protein residues, while ethoxy supports passive membrane diffusion due to moderate hydrophobicity.
Pharmacological Implications
- Target Selectivity: The piperidinyl-pyrimidine group in the target compound may confer higher affinity for kinases with large hydrophobic active sites (e.g., Aurora kinases) compared to dimethylamino-substituted analogs .
Research Findings and Methodological Considerations
- Screening Data: The availability of 12 mg of C18H20N6O3 () suggests it was prioritized in early-stage screens, possibly due to favorable solubility or potency. The target compound’s absence from screening reports may indicate it is a newer or less-studied analog.
Biological Activity
N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C18H23N5O2 |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 1396686-24-0 |
| SMILES | CCOc(cc1)ccc1NC(=O)Nc2cc(N3CCCCC3)ncn2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, leading to modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as farnesyltransferase, which is crucial for the post-translational modification of proteins involved in cell signaling pathways .
- Receptor Modulation : It may interact with receptors involved in various signaling pathways, potentially affecting cell proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 5.0 |
| Liver Cancer | HepG2 | 7.5 |
| Colorectal Cancer | HCT116 | 6.0 |
These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial activity against a range of pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 2 to 10 µg/mL, depending on the strain tested.
Case Studies
Several case studies have highlighted the potential of this compound in preclinical settings:
- Study on Breast Cancer : A recent study evaluated the compound's effect on MDA-MB-231 cells, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation.
- Antimicrobial Efficacy : Another study assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating a dose-dependent inhibition of bacterial growth.
Q & A
Q. Q1. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, and how can intermediates be characterized?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:
Piperidine-Pyrimidine Core Formation : Reacting 6-chloropyrimidin-4-amine with piperidine under basic conditions to introduce the piperidin-1-yl group (analogous to piperazine ring synthesis in ).
Imidazole-Carboxamide Assembly : Coupling the pyrimidine intermediate with a pre-synthesized imidazole-carboxamide fragment via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling.
Final Functionalization : Introducing the 4-ethoxyphenyl group using nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
Q. Characterization Tools :
Q. Q2. How can researchers validate the molecular structure of this compound to resolve ambiguities in regiochemistry?
Methodological Answer:
- X-ray Crystallography : Definitive proof of structure via single-crystal analysis (as demonstrated for related piperazine-carboxamides in ).
- 2D NMR (COSY, HSQC, HMBC) : Resolve ambiguities in substituent positions (e.g., pyrimidine vs. imidazole connectivity) .
- Comparative IR Analysis : Identify key functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity against a specific enzyme target?
Methodological Answer:
Core Modifications :
- Pyrimidine Ring : Replace piperidin-1-yl with morpholine or thiomorpholine to alter electron density and binding affinity.
- Imidazole Substituents : Introduce methyl or halogen groups at C-2 to assess steric effects (as in ’s pyrazole analogs).
Assay Design :
- Enzyme Inhibition Assays : Use fluorescence polarization or calorimetry to measure IC₅₀ values.
- Cellular Models : Test cytotoxicity and target engagement in relevant cell lines (e.g., cancer models if exploring kinase inhibition).
Data Interpretation :
- Correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with activity trends .
Q. Q4. How should researchers address contradictions in reported pharmacokinetic data (e.g., metabolic stability vs. solubility)?
Methodological Answer:
- In Silico Modeling : Use tools like Schrödinger’s QikProp to predict logP and solubility (align with ’s PubChem-derived descriptors).
- Experimental Validation :
- Statistical Analysis : Apply multivariate regression to identify structural contributors to conflicting properties .
Q. Q5. What strategies are effective for elucidating the mechanism of action when target engagement data is inconclusive?
Methodological Answer:
Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Measure direct binding to purified target proteins.
- Thermal Shift Assay : Monitor protein stabilization upon ligand binding.
Genetic Approaches :
- CRISPR Knockout Models : Confirm loss of activity in target-deficient cells.
- RNAi Screening : Identify off-target effects via pathway enrichment analysis.
Structural Biology :
Q. Q6. How can researchers overcome challenges in synthesizing enantiomerically pure analogs for chiral pharmacology studies?
Methodological Answer:
Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams during imidazole synthesis.
Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings .
Chromatographic Resolution :
- Chiral HPLC : Separate enantiomers using cellulose-based columns.
- Circular Dichroism (CD) : Confirm enantiopurity and assign absolute configuration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
